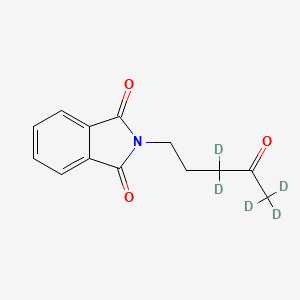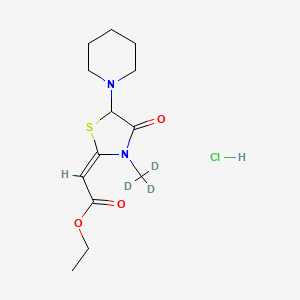
Etozolin-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etozolin-d3 (chlorhydrate) est un composé marqué au deutérium avec la formule moléculaire C13H18D3ClN2O3S et une masse molaire de 323,85 g/mol . Il est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie et de la biologie, en raison de son marquage isotopique unique qui permet des études détaillées des voies métaboliques et des interactions moléculaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'Etozolin-d3 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la structure moléculaire de l'étozoline. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Les voies de synthèse spécifiques et les conditions de réaction peuvent varier, mais elles impliquent généralement l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium .
Méthodes de production industrielle
La production industrielle d'Etozolin-d3 (chlorhydrate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés et d'environnements contrôlés pour garantir la pureté et la cohérence du produit final. Le processus de production est conçu pour répondre aux exigences strictes des applications de recherche, en garantissant que le composé est exempt de contaminants et d'impuretés .
Analyse Des Réactions Chimiques
Types de réactions
Etozolin-d3 (chlorhydrate) subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour optimiser le rendement et la sélectivité des réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'Etozolin-d3 (chlorhydrate) peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent entraîner la formation d'une large gamme de dérivés substitués .
Applications de la recherche scientifique
Etozolin-d3 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :
Mécanisme d'action
Le mécanisme d'action d'Etozolin-d3 (chlorhydrate) implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que composé marqué au deutérium, il est utilisé pour étudier la cinétique et la dynamique des processus chimiques et biologiques. L'incorporation d'atomes de deutérium peut affecter la vitesse des réactions chimiques et la stabilité des structures moléculaires, fournissant des informations précieuses sur les mécanismes sous-jacents .
Applications De Recherche Scientifique
Etozolin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Etozolin-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the kinetics and dynamics of chemical and biological processes. The incorporation of deuterium atoms can affect the rate of chemical reactions and the stability of molecular structures, providing valuable insights into the underlying mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à Etozolin-d3 (chlorhydrate) comprennent d'autres composés marqués au deutérium tels que :
- Eau deutérée (D2O)
- Chloroforme deutéré (CDCl3)
- Méthanol deutéré (CD3OD)
Unicité
Etozolin-d3 (chlorhydrate) est unique en raison de sa structure moléculaire spécifique et de l'incorporation d'atomes de deutérium. Cela le rend particulièrement précieux pour les études qui nécessitent un suivi précis des interactions et des voies moléculaires. Ses propriétés uniques permettent des investigations détaillées qui ne sont pas possibles avec des composés non deutérés .
Propriétés
Formule moléculaire |
C13H21ClN2O3S |
|---|---|
Poids moléculaire |
323.85 g/mol |
Nom IUPAC |
ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |
Clé InChI |
AOHAFCXGDWOODX-VYMLLKNISA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |
SMILES canonique |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
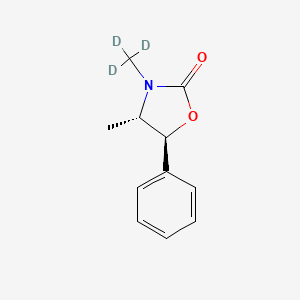


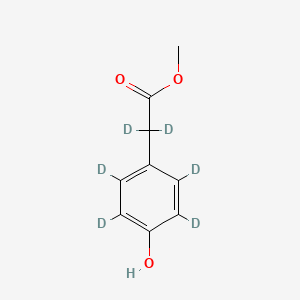
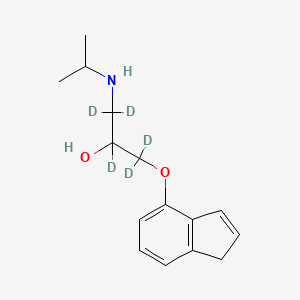
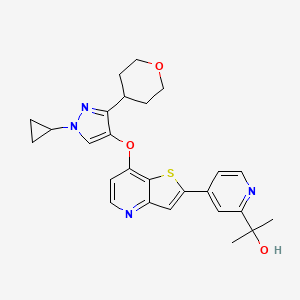

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
